5,6-Dihydropyrimidine-2(1h)-thione
Description
Significance of Dihydropyrimidine (B8664642) Scaffolds in Chemical Research
Dihydropyrimidine (DHPM) scaffolds are of paramount importance in medicinal and organic chemistry due to their structural resemblance to natural products and their integral role in the structure of DNA and RNA. nih.govnih.gov These heterocyclic systems are foundational to many biologically active molecules and natural products. nih.gov The versatility of the dihydropyrimidine nucleus allows for the synthesis of a broad spectrum of derivatives with varied biological activities. nih.gov Consequently, the development of novel synthetic routes to dihydropyrimidine derivatives remains a key focus in contemporary drug discovery. derpharmachemica.com
The significance of dihydropyrimidine scaffolds is underscored by their wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities. nih.gov The ability to readily modify the core structure has enabled the creation of extensive libraries of compounds for screening against various therapeutic targets. researchgate.net This adaptability makes the dihydropyrimidine scaffold a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. nih.gov
Historical Context of 5,6-Dihydropyrimidine-2(1H)-thione Discovery and Initial Studies
The journey of dihydropyrimidines began with the pioneering work of Pietro Biginelli in 1891, who first reported the synthesis of 3,4-dihydropyrimidin-2(1H)-ones through a one-pot, three-component reaction. jmchemsci.com This reaction, now famously known as the Biginelli reaction, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). jmchemsci.comnih.gov The use of thiourea in this reaction leads to the formation of the corresponding 3,4-dihydropyrimidin-2(1H)-thiones.
Initial studies on 5,6-dihydropyrimidine-2(1H)-thiones and their derivatives were primarily focused on the exploration of the Biginelli reaction's scope and limitations. nih.gov Early research laid the groundwork for understanding the fundamental reactivity and chemical properties of this heterocyclic system. These initial investigations were crucial in establishing the synthetic accessibility and stability of the dihydropyrimidine-thione core, paving the way for future explorations into its biological potential.
Overview of Research Trajectories for this compound and its Derivatives
Modern research on this compound and its derivatives has expanded significantly beyond its initial synthetic explorations. A major trajectory involves the development of more efficient and environmentally friendly synthetic methodologies, including the use of green chemistry principles and multicomponent reactions. researchgate.netjmchemsci.com
A significant area of investigation is the synthesis and evaluation of the biological activities of novel derivatives. Researchers are actively exploring the potential of these compounds as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netbenthamdirect.com For instance, a series of this compound derivatives has been synthesized and shown to possess moderate to good antimicrobial activity. researchgate.net Another line of research focuses on their potential as inhibitors of specific enzymes, such as the main protease of SARS-CoV-2. nih.govrsc.org
Furthermore, computational methods like molecular docking are being increasingly employed to understand the structure-activity relationships (SAR) of these compounds and to guide the design of more potent and selective derivatives. benthamdirect.com These in-silico studies help in predicting the binding interactions of the compounds with their biological targets, thereby accelerating the drug discovery process.
The exploration of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-thiones, which were previously difficult to access, has opened new avenues for medicinal chemistry applications. jst.go.jp The development of synthetic methods for these compounds has expanded the chemical space available for creating novel therapeutic agents. jst.go.jp
The following table provides a summary of recent research on the biological activities of dihydropyrimidine-2(1H)-thione derivatives:
| Research Area | Key Findings |
| Antimicrobial Activity | Derivatives have shown good to moderate activity against various bacterial and fungal strains. researchgate.net |
| Anti-inflammatory Activity | Certain derivatives have demonstrated significant anti-inflammatory effects in in-vivo models. benthamdirect.com |
| Antiviral Activity | Dihydropyrimidine-2-thiones have been identified as potential inhibitors of the SARS-CoV-2 main protease. nih.govrsc.org |
| Anticancer Activity | 4,4-disubstituted derivatives have shown antiproliferative effects on leukemia cell lines. jst.go.jp |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N2S |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
5,6-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C4H6N2S/c7-4-5-2-1-3-6-4/h2H,1,3H2,(H,6,7) |
InChI Key |
PKWBPEVNKNDECN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)N=C1 |
Synonyms |
5,6-dihydropyrimidine-2(1H)-thione |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dihydropyrimidine 2 1h Thione and Its Derivatives
Classical Biginelli Condensation Approaches for 5,6-Dihydropyrimidine-2(1H)-thiones
The classical Biginelli reaction, first reported in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-thiones. wikipedia.org This reaction has been a cornerstone for the synthesis of this class of compounds, and significant efforts have been dedicated to optimizing its conditions and expanding its scope.
Optimization of Reaction Conditions and Solvent Effects
The efficiency of the Biginelli reaction is highly dependent on the reaction conditions, including temperature, solvent, and the molar ratio of reactants. Studies have shown that the nature of the solvent plays a crucial role, with polar solvents generally favoring the reaction and leading to higher yields. For instance, in certain systems, acetonitrile (B52724) has been identified as a more suitable solvent compared to toluene, 1,4-dioxane, THF, DCE, and DCM. beilstein-journals.org The yield of the reaction has been observed to increase with the dielectric constant of the solvent. researchgate.net
Solvent-free, or neat, conditions have also been explored to develop more environmentally friendly protocols. nih.govmdpi.com These solvent-free approaches often lead to shorter reaction times and improved yields, contributing to the principles of green chemistry. mdpi.comichem.md Temperature is another critical parameter, with many reactions being carried out under reflux conditions to drive the reaction to completion. researchgate.net However, optimizations have also led to successful syntheses at room temperature, offering a milder and more energy-efficient alternative. researchgate.net
The molar ratio of the three components—aldehyde, β-ketoester, and thiourea—is also a key factor in maximizing the yield of the desired dihydropyrimidinethione. A common approach is to use a slight excess of the thiourea and β-ketoester components relative to the aldehyde. ichem.md
Catalyst Systems and Their Influence on Yield and Selectivity
A wide array of catalysts have been employed to improve the yield, selectivity, and reaction times of the Biginelli condensation for 5,6-dihydropyrimidine-2(1H)-thiones. These catalysts can be broadly categorized as Brønsted acids and Lewis acids.
Brønsted acids , such as hydrochloric acid (HCl) and acetic acid, have been traditionally used. researchgate.netjsynthchem.com HCl has been shown to be effective, particularly in polar solvents like water, where it can act as an activator in the condensation steps. jsynthchem.com Acetic acid, especially when supported on activated charcoal, has also been utilized as a mild and efficient catalyst system. researchgate.net
Lewis acids have gained significant attention for their ability to catalyze the Biginelli reaction effectively. A variety of metal chlorides, including zinc chloride (ZnCl2), ferric chloride (FeCl3), and stannous chloride (SnCl2), have been successfully employed. researchgate.net ZnCl2, in combination with acetic acid, has been shown to be an effective catalytic system at room temperature. researchgate.net FeCl3, often supported on materials like polyaniline or in conjunction with tetraethyl orthosilicate, also demonstrates high catalytic activity. nih.govresearchgate.net
Other notable catalyst systems include:
Phosphorus pentoxide (P2O5): Often used in older protocols, it acts as a strong dehydrating agent and acid catalyst.
Ammonium molybdate: This catalyst has been used in solvent-free conditions to produce novel dihydropyrimidinone derivatives. nih.gov Molybdenum supported on silica (B1680970) (Mo-SiO2) has also been shown to be a highly efficient heterogeneous catalyst. researchgate.netbcrec.id
Silica chloride: This solid-supported acid catalyst offers advantages in terms of handling, reusability, and ease of separation from the reaction mixture.
The choice of catalyst significantly impacts the reaction's outcome. For instance, the use of a catalyst can be crucial for improving selectivity towards the desired dihydropyrimidine (B8664642) product over potential side products. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, aligning with the principles of green chemistry. nih.govichem.md
Table 1: Comparison of Various Catalysts in the Biginelli Synthesis of Dihydropyrimidinethiones
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| HCl | Water, 90°C, 30 min | High | jsynthchem.com |
| ZnCl₂/Acetic Acid | Room Temperature | Good | researchgate.net |
| FeCl₃ | Solvent-free | Good | nih.gov |
| Ammonium Molybdate | Solvent-free | 70-85 | nih.gov |
| Mo-SiO₂ | Solvent-free, 100°C, 30 min | 87 | researchgate.net |
| Silica Chloride | - | - | - |
| P₂O₅ | - | - | - |
Scope and Limitations of Classical Biginelli Reactions for 5,6-Dihydropyrimidine-2(1H)-thione Synthesis
The classical Biginelli reaction offers broad scope for the synthesis of a wide variety of this compound derivatives. The reaction is tolerant of a diverse range of substituents on the aromatic aldehyde component, including both electron-donating and electron-withdrawing groups. nih.gov This versatility allows for the creation of extensive libraries of compounds for further study.
However, the classical Biginelli reaction is not without its limitations. One of the primary drawbacks of the original protocol is the often harsh reaction conditions, including the use of strong acids and high temperatures, which can lead to the formation of side products and may not be suitable for sensitive substrates. nih.gov Long reaction times and, in some cases, low yields, particularly with aliphatic aldehydes, have also been reported as limitations. nih.govresearchgate.net
Furthermore, the classical methods can sometimes be challenging to apply to the synthesis of more complex or sterically hindered dihydropyrimidinethiones. The reaction's efficiency can be significantly affected by the nature of the β-ketoester and the aldehyde used. To address these limitations, numerous modifications and alternative synthetic strategies have been developed over the years.
Modified and Green Synthetic Protocols
In response to the limitations of classical methods and the growing emphasis on sustainable chemistry, several modified and green synthetic protocols have been developed for the synthesis of 5,6-dihydropyrimidine-2(1H)-thiones. These methods aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of the Biginelli reaction, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netimedpub.com
The synthesis of dihydropyrimidin-2(1H)-ones and their thione analogs has been successfully achieved under microwave irradiation, often in solvent-free conditions or using a minimal amount of a high-boiling point solvent like DMF. imedpub.comsioc-journal.cn The use of catalysts, such as 5-sulphosalicylic acid or graphite-supported lanthanum chloride, in conjunction with microwave heating can lead to excellent yields in a matter of minutes. researchgate.netimedpub.com For example, a series of coumarin-based 5,6-dihydropyrimidin-2(1H)-one derivatives were synthesized in good-to-excellent yields using a microwave-assisted approach. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | Hours | Moderate to Good | imedpub.com |
| Microwave Irradiation | Minutes | Good to Excellent | researchgate.netimedpub.com |
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of 5,6-dihydropyrimidine-2(1H)-thiones. Sonication, the application of ultrasound to a reaction mixture, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net
The ultrasound-assisted synthesis of dihydropyrimidine-2-thiones has been reported to significantly shorten reaction times compared to conventional methods. researchgate.netshd.org.rs For instance, the reaction of chalcones with thiourea under ultrasonic irradiation can produce the desired products in high yields within 20-30 minutes, whereas conventional heating may require several hours. researchgate.netshd.org.rs Catalysts such as zirconyl chloride hexahydrate have been found to be effective in promoting these reactions under ultrasonic conditions, offering a rapid and efficient route to these heterocyclic compounds. researchgate.netresearchgate.net The application of sonic waves has also been shown to drastically decrease the time required for the dehydrogenation of 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones. nih.gov
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrimidine-2-thiones
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 5.5 - 6.5 hours | 54 - 65 | shd.org.rs |
| Ultrasound Irradiation | 20 - 29 minutes | 73 - 82 | shd.org.rs |
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) have emerged as effective and environmentally friendly catalysts and reaction media for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones due to their unique properties such as low volatility, high thermal stability, and recyclability. nih.gov Several studies have demonstrated the utility of Brønsted acidic ionic liquids in promoting the Biginelli condensation reaction, which is a common route to these heterocyclic compounds.
One such example is the use of the novel Brønsted acidic ionic liquid [Btto][p-TSA] as an efficient catalyst for the solvent-free synthesis of 3,4-dihydropyrimidine-2(1H)-thiones. nih.gov This method offers significant advantages, including good yields, short reaction times, and near room temperature conditions, avoiding the need for organic solvents and metal catalysts. nih.gov The reaction involves a three-component one-pot condensation of an aldehyde, a β-ketoester, and thiourea. nih.gov
Another Brønsted acidic ionic liquid, [C2O2BBTA][TFA], has also been successfully employed as a catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones and their derivatives. nih.gov This method proceeds smoothly under solvent-free conditions, providing the desired products in good to excellent yields. A key advantage of this catalyst is its recyclability and reusability for at least six cycles with consistent efficacy. nih.gov
The use of 1,3-bis(carboxymethyl)imidazolium chloride, [BCMIM][Cl], a metal-free ionic catalyst, has also been reported for the one-pot multicomponent Biginelli reaction to produce 3,4-dihydropyrimidine-2(1H)-thiones under solvent-free conditions. mdpi.com Furthermore, ionic liquid-assisted synthesis has been utilized to produce a series of Biginelli adducts with yields of up to 92%. rsc.org
Table 1: Examples of Ionic Liquid-Mediated Synthesis of this compound Derivatives
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| [Btto][p-TSA] | Aldehyde, Ethyl Acetoacetate (B1235776), Thiourea | Solvent-free, 30-90°C, 0.5-10h | Good | nih.gov |
| [C2O2BBTA][TFA] | Aryl Aldehyde, β-ketoester, Thiourea | Solvent-free, 90°C, 40 min | Up to 99% | nih.gov |
| [BCMIM][Cl] | Aldehyde, β-ketoester, Thiourea | Solvent-free | Not Specified | mdpi.com |
| Not Specified | Aldehyde, β-ketoester, Thiourea | Ionic liquid-assisted | Up to 92% | rsc.org |
Catalyst-Free or Environmentally Benign Approaches (e.g., citric acid/oxalic acid and TEOF)
In the pursuit of greener synthetic methodologies, catalyst-free and environmentally benign approaches for the synthesis of 5,6-dihydropyrimidine-2(1H)-thiones have been developed. These methods often utilize readily available, non-toxic, and inexpensive reagents.
Citric Acid and Oxalic Acid Catalysis:
Organic acids like citric acid and oxalic acid have been successfully employed as promoters for the Biginelli reaction under solvent-free conditions. Citric acid (0.5 equivalents) has been shown to efficiently catalyze the reaction of divergent aldehydes, β-keto esters, and thiourea at 80°C, yielding good to excellent results. rasayanjournal.co.in The proposed mechanism involves the formation of an acylimine intermediate, activated by citric acid through intermolecular hydrogen bonding, followed by the addition of the β-diketoester enolate and subsequent cyclodehydration. rasayanjournal.co.in
Similarly, oxalic acid dihydrate has been demonstrated as a green, mild, and efficient catalyst for the one-pot, three-component Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-thione derivatives. oiccpress.com This method, conducted under thermal and solvent-free conditions, provides excellent yields and short reaction times, with the added benefit of a simple operational procedure that does not require column chromatographic separation. oiccpress.com
Catalyst-Free Synthesis:
Interestingly, the Biginelli condensation for the synthesis of benzoyl and ferrocenoyl 3,4-dihydropyrimidin-2(1H)-thiones has been achieved in modest yields under catalyst-free and solvent-free conditions. nih.gov This suggests that for certain substrates, the self-assembling nature of the Biginelli reaction may not necessitate a catalyst. nih.gov Furthermore, a catalyst-free Biginelli-type reaction has been reported for the synthesis of 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in boiling DMF, yielding good results. rsc.org
Alternative Cyclocondensation Pathways (e.g., reaction of 1,3-diaryl-2-propen-1-one with thiourea)
Beyond the traditional Biginelli reaction, alternative cyclocondensation pathways provide access to a diverse range of this compound derivatives. One notable method involves the reaction of 1,3-diaryl-2-propen-1-ones (chalcones) with thiourea.
A series of novel this compound derivatives were synthesized through the reaction of (E)-1-(6-methoxynaphthalene-2-yl)-3-(substituted phenyl)prop-2-en-1-ones with thiourea. researchgate.net This approach allows for the incorporation of a naphthalenyl moiety and various substituted phenyl groups into the final structure. Similarly, chalcones have been reacted with thiourea under basic conditions and ultrasonication at 50°C to afford dihydropyrimidine-2(1H)-thiones in medium to excellent yields. nih.gov Another example involves the cyclocondensation of chalcones with thiourea in the presence of alcoholic potassium hydroxide (B78521) to produce 3,4-dihydro-1H-pyrimidine-2-thiones. nih.gov
The cyclocondensation of 1,3-bis(het)aryl-3-(methylthio)-2-propenones with arylhydrazines in the presence of a base represents another pathway, leading to the formation of pyrazole-fused systems. researchgate.net
Strategies for Derivatization and Functionalization
The core this compound scaffold can be further modified through various derivatization and functionalization strategies to explore structure-activity relationships and develop new compounds with tailored properties.
N-Alkylation and N-Substitution Reactions
N-alkylation and N-substitution at the pyrimidine (B1678525) ring are common strategies for derivatization. Selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones has been achieved under solvent-less, mild phase transfer catalytic (PTC) conditions using tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the catalyst and 50% aqueous NaOH as the base. nih.govdocumentsdelivered.com This method is tolerant to a variety of substituents on the pyrimidinone core. nih.gov
The use of N-substituted ureas and thioureas in the Biginelli reaction, promoted by chlorotrimethylsilane (B32843) (TMSCl) in N,N-dimethylformamide (DMF), allows for the efficient synthesis of N1-alkyl-, N1-aryl-, and N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones in high yields. organic-chemistry.org
Introduction of Diverse Aromatic and Heteroaromatic Moieties
The incorporation of various aromatic and heteroaromatic groups into the this compound structure is a key strategy for creating chemical diversity. This is often achieved by utilizing appropriately substituted starting materials in the primary synthesis.
For instance, the Biginelli reaction has been successfully performed with a wide range of substituted aromatic aldehydes, including those with electron-donating or electron-withdrawing groups, as well as various functional groups like methoxy (B1213986), halides, nitro, and hydroxy. nih.gov Heteroaromatic aldehydes such as furfural (B47365) have also been well-tolerated in these syntheses. nih.govbeilstein-journals.org The synthesis of dihydropyrimidine-2(1H)-thiones containing a quinolone moiety has also been reported. nih.gov
Furthermore, the reaction of 2-acetyl-1-methylpyrrole (B1200348) with 5-substituted-thiophene-2-carbaldehydes yields chalcones that can be subsequently cyclized with thiourea to introduce both pyrrole (B145914) and thiophene (B33073) rings into the final dihydropyrimidine-2-thione structure. nih.gov
Formation of Polycyclic Systems Containing the this compound Unit
The this compound nucleus serves as a versatile building block for the construction of more complex polycyclic systems. These fused heterocyclic systems are of significant interest due to their potential biological activities.
One approach involves the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives through Thorpe–Ziegler and cyclization reactions. researchgate.net Another example is the formation of pyrimido[4,5-d]pyrazines via the Knorr-condensation of 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones with hydrazines. nih.gov
The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds can lead to the formation of 4,7-dihydropyrazolo[1,5-a]pyrimidines. rsc.org Additionally, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-cyclohexanedione (B196179) under catalyst-free conditions yields 2-aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles. rsc.org
Structural Elucidation and Characterization of 5,6 Dihydropyrimidine 2 1h Thione Analogues
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable tools for the detailed characterization of 5,6-dihydropyrimidine-2(1H)-thione analogues. Each technique provides unique and complementary information about the molecular structure.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound analogues, IR spectra typically exhibit characteristic absorption bands that confirm the presence of key structural features. For instance, the IR spectrum of ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows prominent bands at 3241.7, 3113.2, 2980.8, 2930.2, 1726.8, 1703.4, and 1648.9 cm⁻¹. rsc.org Similarly, the IR spectrum of 6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione-5-carboxylate displays bands at 3412, 3312, 3174, 3096, 2967, 1667, 1610, and 1575 cm⁻¹. nih.gov
The presence of N-H stretching vibrations is typically observed in the range of 3100-3400 cm⁻¹. nih.govnih.gov The C=O stretching vibration of an ester or amide group appears as a strong absorption band around 1670-1750 cm⁻¹. nih.govnano-ntp.com The C=S (thione) group, a key feature of these compounds, often shows a weaker absorption band. The C=N stretching vibration can be seen around 1589-1642 cm⁻¹. nih.govresearchgate.net Additionally, the presence of aromatic rings is confirmed by C-H and C=C stretching vibrations.
A study on 4,6-diaryl-3,4-dihydropyrimidine-2(1H)thiones synthesized from 1,3-diaryl-2-propen-1-ones and thiourea (B124793) utilized IR spectroscopy to confirm the structures. scinito.ai The data from these analyses are crucial for confirming the successful synthesis of the target compounds.
Table 1: Characteristic IR Absorption Bands for this compound Analogues
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3100-3450 | nih.govnih.gov |
| C-H Stretch (Aromatic) | 3000-3100 | nih.gov |
| C-H Stretch (Aliphatic) | 2900-3000 | nih.gov |
| C=O Stretch (Ester/Amide) | 1670-1752 | nih.govnano-ntp.com |
| C=C Stretch (Aromatic) | 1479-1590 | nih.govresearchgate.net |
| C=N Stretch | 1589-1652 | nih.govscielo.br |
| C=S Stretch | ~1182 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectra of this compound analogues, the protons of the dihydropyrimidine (B8664642) ring and its substituents give rise to characteristic signals. For example, the proton at the C4 position typically appears as a singlet or a doublet in the range of δ 5.0-6.3 ppm. nih.govrsc.org The N-H protons of the ring usually appear as broad singlets at lower fields, often between δ 7.8 and 10.5 ppm. nih.govscielo.br The chemical shifts of substituent protons, such as those on aromatic rings or alkyl groups, provide further structural information. For instance, in ethyl 6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the methyl protons of the ethyl group appear as a triplet around δ 1.16 ppm, while the methylene (B1212753) protons are observed as a quartet at approximately δ 4.07 ppm. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The thione carbon (C=S) typically resonates at a downfield chemical shift, often in the range of δ 174-178 ppm. researchgate.netscielo.br The C4 and C6 carbons of the dihydropyrimidine ring appear at distinct chemical shifts, for example, around δ 50-60 ppm and δ 100-146 ppm, respectively. scielo.br The carbonyl carbon of an ester group, if present, is usually found around δ 165 ppm. scielo.br
A detailed NMR analysis was performed on 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione, which helped in establishing the thione-thiol equilibrium in solution. researchgate.netjcchems.com The combination of ¹H and ¹³C NMR data is essential for the unambiguous assignment of the structure of these complex heterocyclic compounds. nano-ntp.comscinito.aiscielo.brrsc.orgresearchgate.netresearchgate.netcdnsciencepub.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
| ¹H | C4-H | 5.0 - 6.3 | nih.govrsc.org |
| ¹H | N1-H / N3-H | 7.8 - 10.5 | nih.govscielo.br |
| ¹H | Aromatic-H | 6.8 - 8.2 | nih.govscielo.br |
| ¹³C | C2 (C=S) | 174 - 178 | researchgate.netscielo.br |
| ¹³C | C4 | 49 - 55 | scielo.br |
| ¹³C | C5 | 98 - 103 | scielo.brrsc.org |
| ¹³C | C6 | 146 - 150 | scielo.br |
| ¹³C | C=O (Ester) | ~165 | scielo.br |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound analogues, mass spectrometry confirms the molecular formula by identifying the molecular ion peak (M⁺). nih.govnano-ntp.comscielo.br
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound analogues, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the substituents on the dihydropyrimidine ring and the solvent used. cdnsciencepub.com
The study of the UV-Vis spectra of these compounds can also provide insights into the thione-thiol tautomerism, as the two forms will have different electronic absorption characteristics. cdnsciencepub.com For instance, the thione form typically exhibits a strong absorption band at a longer wavelength compared to the thiol form.
Conformational Studies of the 5,6-Dihydropyrimidine Ring System
The six-membered 5,6-dihydropyrimidine ring is not planar and can adopt several conformations, with the most common being the "sofa" or "envelope" and "boat" conformations. uky.edu The specific conformation adopted is influenced by the nature and position of substituents on the ring.
In many crystal structures of 4-aryl-3,4-dihydropyrimidines, the ring adopts a flattened boat-like conformation. mdpi.com In this conformation, the substituted aryl ring at the C4 position is often found to be in an axial or pseudo-axial orientation. mdpi.com This positioning is believed to be important for the biological activity of some dihydropyrimidine derivatives. mdpi.com Computational studies, such as those using ab initio methods, have been employed to determine the most stable conformation. For the parent 1,4-dihydropyridine, a very flat boat conformation has been calculated to be the most stable. nih.gov Single-crystal X-ray diffraction is a powerful technique to definitively determine the solid-state conformation of these molecules. nih.gov For example, the crystal structure of one acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione revealed a nonplanar ring in an envelope conformation. nih.gov
Tautomerism Investigations: Thiol-Thione Equilibrium and its Implications
This compound can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. cdnsciencepub.comresearchgate.net
The thione-thiol tautomeric equilibrium has been extensively studied using various spectroscopic techniques, including NMR and FTIR. researchgate.netjcchems.com In solution, both tautomers can be present, and their ratio can be determined by integrating the corresponding signals in the ¹H NMR spectrum. researchgate.net In the solid state, the thione form is generally predominant. researchgate.netjcchems.com Theoretical calculations have also been used to investigate the relative stabilities of the tautomers and the mechanism of interconversion, which may involve a double proton transfer. researchgate.netjcchems.com
The existence of this tautomeric equilibrium has significant implications for the chemical reactivity and biological activity of these compounds. The thiol form can undergo reactions characteristic of thiols, such as oxidation to disulfides, while the thione form has its own distinct reactivity. cdnsciencepub.com Understanding the factors that govern the thione-thiol equilibrium is therefore crucial for the design of new this compound analogues with specific properties.
Crystallographic Analysis (Single Crystal X-ray Diffraction) for Solid-State Structure
Single crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the solid-state structures of numerous this compound analogues, revealing key details about their molecular conformation and crystal packing.
In a study of 1-(3-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, the dihydropyrimidine ring was found to be essentially planar. researchgate.net The dihedral angle between this ring and the attached benzene (B151609) ring was determined to be 86.62 (13)°. researchgate.net Similarly, for an acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione, single crystal analysis confirmed a six-membered nonplanar ring in an envelope conformation. nih.gov
The crystal system and space group are fundamental parameters obtained from X-ray diffraction data. For instance, an acetophenone-derived analogue was found to crystallize in the triclinic system. nih.gov Another derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.gov
Interactive Table: Crystallographic Data for Selected this compound Analogues.
| Compound | Crystal System | Space Group | Key Geometric Parameters | Reference |
|---|---|---|---|---|
| 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione | - | - | Dihedral angle between dihydropyrimidine and benzene rings: 86.62 (13)° | researchgate.net |
| Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione | Triclinic | - | a = 6.8262 (4) Å, b = 10.7036 (9) Å, c = 11.1396 (7) Å, V = 758.37 (ų) | nih.gov |
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The stability of the crystal lattice of this compound analogues is significantly influenced by a network of intramolecular and intermolecular interactions, with hydrogen bonding playing a pivotal role. These interactions dictate the supramolecular architecture of the compounds in the solid state.
A common and significant interaction observed is the N-H⋯S hydrogen bond, which often leads to the formation of centrosymmetric dimers. researchgate.netresearchgate.net For example, in the crystal structure of 1-(3-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, these dimers are a prominent feature. researchgate.net Similarly, in acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione, intermolecular N–H⋯S and C–H⋯O hydrogen bonds link the molecules, creating a two-dimensional architecture. nih.gov These interactions result in the formation of R₂²(8) and R₂²(10) ring motifs. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contributions
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between neighboring molecules, providing a detailed picture of the forces governing the crystal packing.
For various dihydropyrimidine-2(1H)-thione derivatives, Hirshfeld surface analysis has been employed to dissect the relative contributions of different intermolecular contacts. researchgate.net In one study, the analysis highlighted the dominant role of N-H⋯S=C hydrogen bonds in stabilizing the supramolecular structures. researchgate.net The fingerprint plots derived from this analysis allow for the quantification of different contacts. For instance, in 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, H⋯H, C⋯H, N⋯H, and S⋯H interactions were found to contribute 51.6%, 23.0%, 15.8%, and 8.5%, respectively, to the Hirshfeld surface. nih.gov
In another example involving 2,4,6-triaminopyrimidine-1,3-diium dinitrate, Hirshfeld analysis revealed that O⋯H/H⋯O interactions were the most significant, accounting for 53.2% of the total contacts, followed by N⋯H/H⋯N (12.5%) and C⋯H/H⋯C (9.6%) interactions. nih.gov This detailed breakdown of intermolecular forces is crucial for understanding the packing efficiency and stability of the crystalline material. The red spots on the Hirshfeld surface visually indicate the close contacts, which correspond to these hydrogen bonding interactions. nih.govmdpi.com
Interactive Table: Hirshfeld Surface Analysis Data for Selected Pyrimidine (B1678525) Analogues.
| Compound | Major Intermolecular Contacts | Contribution (%) | Reference |
|---|---|---|---|
| 2-[(2,4-Dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | H⋯H | 51.6 | nih.gov |
| C⋯H | 23.0 | nih.gov | |
| N⋯H | 15.8 | nih.gov | |
| S⋯H | 8.5 | nih.gov | |
| 2,4,6-Triaminopyrimidine-1,3-diium dinitrate | O⋯H/H⋯O | 53.2 | nih.gov |
| N⋯H/H⋯N | 12.5 | nih.gov |
Chemical Reactivity and Reaction Mechanisms of 5,6 Dihydropyrimidine 2 1h Thiones
Mechanistic Investigations of the Biginelli Reaction Forming Dihydropyrimidine-2(1H)-thiones.researchgate.netnih.gov
The Biginelli reaction, a multi-component reaction that typically combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is the cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs. wikipedia.orgresearchgate.net Despite its discovery in 1891, detailed understanding of its reaction mechanism has evolved significantly over time, with several pathways being proposed and investigated. wikipedia.org The reaction is generally acid-catalyzed, utilizing either Brønsted or Lewis acids. wikipedia.org
Proposed Pathways (e.g., Knoevenagel Intermediate, Iminium Mechanism).nih.gov
The debate over the precise mechanism of the Biginelli reaction has led to three primary proposed pathways: the iminium, the enamine, and the Knoevenagel mechanisms. sci-hub.senih.gov
The Knoevenagel pathway proposes that the initial step is an acid-catalyzed Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated ketoester. sci-hub.sewikipedia.org This intermediate would then react with (thio)urea to form an open-chain ureide, which subsequently cyclizes and dehydrates to yield the final dihydropyrimidine (B8664642) product. nih.gov However, experimental and theoretical studies have largely discounted this pathway as the primary route. sci-hub.se NMR and ESI-MS analyses have failed to detect key intermediates of the Knoevenagel mechanism, such as the proposed carbenium ion, suggesting it is not the most favored pathway. sci-hub.senih.gov
The most widely supported mechanism is the iminium mechanism . researchgate.netsci-hub.senih.gov This pathway begins with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion as the key intermediate. nih.govorganic-chemistry.org This electrophilic iminium ion is then intercepted by the enol form of the β-ketoester. organic-chemistry.org The resulting open-chain adduct undergoes cyclization through the nucleophilic attack of the amine onto the carbonyl group, followed by a final condensation step (dehydration) to form the stable 5,6-dihydropyrimidine-2(1H)-thione ring. wikipedia.org Extensive spectroscopic studies using ¹H and ¹³C NMR, as well as ESI-MS, have provided strong evidence for the existence of the N-acyliminium ion and subsequent open-chain ureides, corroborating this mechanistic route. sci-hub.senih.gov
A third, less commonly favored route is the enamine mechanism , which suggests the initial reaction is between the β-ketoester and thiourea to form an enamine intermediate. researchgate.netsci-hub.se This enamine would then react with the aldehyde. However, like the Knoevenagel pathway, this mechanism lacks significant experimental support compared to the iminium route. sci-hub.se
Role of Catalysts in Reaction Kinetics and Mechanism
Catalysts are crucial in the Biginelli reaction, significantly increasing reaction rates and yields. organic-chemistry.orgchim.it The reaction, which can take over 24 hours without a catalyst, can be completed in a few hours with one. chim.it A wide array of catalysts have been employed, including Brønsted acids, Lewis acids (e.g., Yb(OTf)₃, InCl₃, Bi(NO₃)₃·5H₂O, ZrCl₄), and various heterogeneous catalysts. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov
The primary role of the acid catalyst is to facilitate the formation of the key N-acyliminium ion intermediate in the rate-determining step. wikipedia.orgnih.gov Lewis acids, in particular, are effective in activating the aldehyde carbonyl group towards nucleophilic attack by the thiourea.
Kinetic studies have shown that the choice of catalyst and reaction conditions can influence the operative mechanism and reaction efficiency. For instance, the use of ionic liquids in conjunction with heteropolyacids has been shown to tune the reaction to proceed exclusively through the iminium pathway and significantly accelerate the reaction kinetics. nih.govresearchgate.net Similarly, solvent-free conditions, often paired with catalysts like trichloroacetic acid or bismuth nitrate (B79036), have proven effective, reducing reaction times and offering environmental benefits. researchgate.netnih.gov The catalytic system not only accelerates the reaction but can also improve the chemo- and regioselectivity, leading to higher purity and yields of the desired dihydropyrimidine-2(1H)-thione products. researchgate.net
Table 1: Selected Catalysts for the Synthesis of 5,6-Dihydropyrimidine-2(1H)-thiones via Biginelli Reaction This table is interactive. You can sort and filter the data. | Catalyst | Aldehyde | β-Dicarbonyl Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | [Btto][p-TSA] | Benzaldehyde | Ethyl acetoacetate (B1235776) | Solvent-free | 90 | 30 min | 94 | nih.gov | | [Btto][p-TSA] | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Solvent-free | 90 | 30 min | 96 | nih.gov | | Trichloroacetic Acid | Benzaldehyde | Ethyl acetoacetate | Solvent-free | 70 | 45 min | 95 | nih.gov | | Trichloroacetic Acid | 4-MeO-Benzaldehyde | Ethyl acetoacetate | Solvent-free | 45 min | 96 | nih.gov | | Bismuth(III) nitrate | Benzaldehyde | Ethyl acetoacetate | Acetonitrile (B52724) | Reflux | 3 h | 92 | researchgate.net | | PPh₃ | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Solvent-free | 90 | 2.5 h | 90 | researchgate.net | | Granite | Benzaldehyde | Acetylacetone | Ethanol | Reflux | 6 h | 82 | nih.gov | | Quartz | Benzaldehyde | Acetylacetone | Ethanol | Reflux | 5 h | 85 | nih.gov |
Transformations and Functional Group Interconversions of the Thione Moiety.researchgate.net
The thione (C=S) group in the this compound scaffold is a key site for chemical modification, allowing for a range of functional group interconversions. These transformations are valuable for creating diverse molecular libraries and for synthesizing analogs with different physicochemical and biological properties. nih.gov
One of the common transformations is the conversion of the thione to its corresponding oxo-analogue, the 3,4-dihydropyrimidin-2(1H)-one. This can be achieved through various oxidative methods. Another significant reaction is the S-alkylation of the thione moiety, which readily occurs due to the nucleophilic nature of the sulfur atom, leading to the formation of 2-(alkylthio)dihydropyrimidine derivatives. These derivatives can serve as intermediates for further nucleophilic substitution reactions at the C2 position.
Furthermore, the dihydropyrimidine ring itself can undergo various reactions. For instance, condensation reactions can be performed at other positions of the ring, leading to the formation of fused tricyclic systems. nih.govencyclopedia.pub For example, isoxazolyl dihydropyrimidine-thione carboxylates can be condensed with isoxazole (B147169) amine at high temperatures to form novel pyrimidoquinolinone scaffolds. nih.gov
Electrochemical Reactivity and Transformations (e.g., Anodic Desulfurization).researchgate.net
Electrochemical methods offer a green and efficient alternative for chemical transformations, often avoiding the need for harsh reagents. researchgate.net The thione moiety in heterocyclic compounds, including dihydropyrimidine-2(1H)-thiones, is electrochemically active and can undergo transformations such as anodic desulfurization. researchgate.netnih.gov
Anodic desulfurization provides a direct method to convert the C=S group to a C-H or C-O bond, effectively removing the sulfur atom. researchgate.net For example, an efficient electrochemical desulfurization of 2-mercapto-imidazoles to their corresponding imidazoles has been established using a bromide-mediated anodic transformation. nih.govorganic-chemistry.orgkit.edu This process is conducted in an undivided cell with carbon electrodes under constant current electrolysis. organic-chemistry.org This methodology has been shown to be scalable and avoids the use of hazardous chemical reagents typically required for oxidative or reductive desulfurization, such as peroxides or pyrophoric Raney nickel. nih.gov A similar approach can be applied to 5,6-dihydropyrimidine-2(1H)-thiones, where the thione is oxidized at the anode. The reaction can be performed in an alcohol solvent, which acts as both the solvent and the alkoxy donor, leading to a desulfurization C–O coupling reaction without the need for transition-metal catalysts. researchgate.net
Table 2: Investigated Electrochemical Transformations This table is interactive. You can sort and filter the data.
| Substrate Type | Transformation | Key Features | Cell Type | Electrodes | Mediator | Reference |
|---|---|---|---|---|---|---|
| 2-Mercapto-imidazoles | Anodic Desulfurization | Forms corresponding imidazole | Undivided cell | Carbon | Bromide | nih.govorganic-chemistry.org |
| Heterocyclic Thiones | Anodic Desulfurization | C-O coupling with alcohol solvent | Not specified | Not specified | None mentioned | researchgate.net |
Theoretical and Computational Chemistry of 5,6 Dihydropyrimidine 2 1h Thiones
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of 5,6-dihydropyrimidine-2(1H)-thione derivatives.
Researchers have employed DFT with the B3LYP functional and 6-31G* basis set to investigate the electronic properties and stability of these compounds. nih.gov Such studies focus on the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often implies higher chemical reactivity and lower kinetic stability, facilitating electron transfer. epstem.net For instance, in a study of various 3,4-dihydropyrimidin-2(1H)-one derivatives, the compound with the smallest HOMO-LUMO gap (4.13 eV) was identified as the most reactive. epstem.net
In one investigation of an acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione, DFT studies revealed high chemical reactivity, characterized by a chemical softness of 2.48. nih.gov Hirshfeld surface analysis further elucidated the intermolecular interactions, showing that H···H (59.5%), H···S/S···H (16.1%), and H···C/C···H (13.1%) interactions are the most significant contributors to the crystal packing. nih.gov These computational analyses provide a foundational understanding of the molecule's intrinsic properties, which govern its biological behavior.
| Derivative Type | Method/Basis Set | Calculated Property | Value | Reference |
|---|---|---|---|---|
| Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione | DFT/B3LYP/6-31G | Chemical Softness | 2.48 | nih.gov |
| 3,4-dihydropyrimidin-2(1H)-one series | DFT/B3LYP/6-31G | HOMO-LUMO Gap (Most Reactive) | 4.13 eV | epstem.net |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how this compound derivatives interact with biological targets at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For example, derivatives of dihydropyrimidine-2-thione have been identified as potential inhibitors of the SARS-CoV-2 Main Protease (Mpro). rsc.orgrsc.org Docking studies helped in identifying key interactions, such as those involving proton donor/acceptor groups and fluorinated moieties, which enhance binding to critical amino acid residues in the Mpro active site. rsc.orgrsc.org Similarly, docking studies of other derivatives have been performed against various targets, including the H-RAS GTP-active form in breast carcinoma cells and tyrosinase. nih.govnih.gov In a study targeting tyrosinase, the synthesized derivative showed a binding energy of -19.68 kJ/mol with ribonucleotide reductase. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. For instance, an MD simulation of a potent dihydropyrimidine-2-thione inhibitor (compound 12l) complexed with SARS-CoV-2 Mpro confirmed the robust stability of the interaction. rsc.orgrsc.org MD simulations have also been used to establish the stability of a dihydropyrimidine derivative bound to Human Serum Albumin (HSA), a key protein for drug transport in the bloodstream. nih.gov These simulations provide insights into the dynamic behavior of the complex, reinforcing the findings from molecular docking. nih.gov
| Derivative/Compound | Biological Target | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Dihydropyrimidine-2-thione derivatives (e.g., 12l) | SARS-CoV-2 Main Protease (Mpro) | Docking & MD Simulation | Identified key interactions enhancing binding; MD confirmed robust stability of the ligand-protein complex. | rsc.orgrsc.org |
| Pyrimidine-2-thione derivatives | H-RAS GTP-active form (PDB: 5P21) | Molecular Docking | Examined binding modes to the target protein for potential antineoplastic activity. | nih.gov |
| Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione | Ribonucleotide Reductase | Molecular Docking | Exhibited a binding energy of -19.68 kJ/mol. | nih.gov |
| Anticancer dihydropyrimidine derivative (DHP) | Human Serum Albumin (HSA) | Docking & MD Simulation | Established binding to Site I on HSA and confirmed complex stability. | nih.gov |
| DHPM9 | Anti-inflammatory target | Molecular Docking | Highest docking score of 9.8, with interactions involving CYS36, PRO153, TYR130, and others. | benthamdirect.com |
In Silico Characterization and Predictive Modeling
In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to filter out compounds with poor pharmacokinetic profiles early in the discovery process. Programs like QikProp are widely used for this purpose. researchgate.net
These tools calculate a range of molecular descriptors relevant to a compound's biological activity and drug-likeness, such as molecular weight, logP (octanol/water partition coefficient), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov For instance, in silico ADME predictions for dihydropyrimidine-2-thione derivatives designed as SARS-CoV-2 inhibitors suggested they have minimal oral toxicity and high intestinal absorption, making them promising candidates for further development. rsc.orgnih.gov Similarly, ADMET analysis of other dihydropyrimidin-2(1H)-one derivatives indicated their potential as biologically active compounds, though emphasizing the need for subsequent in vitro validation. epstem.net This predictive modeling allows researchers to prioritize the synthesis and testing of compounds with the highest probability of success.
| Derivative Series | Prediction Tool | Key Predicted Properties | Significance | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Mpro Inhibitors | Not specified | Minimal oral toxicity, high intestinal absorption | Indicates promising candidates for oral drug development. | rsc.orgnih.gov |
| General 3,4-dihydropyrimidine-2(1H)-ones | admetSAR | Varied potential activities (anti-hypertensive, antibacterial, antifungal) | Suggests diverse biological potential requiring further investigation. | epstem.net |
| Various small molecules | QikProp | Calculates ADME properties to filter compounds based on drug-likeness and Lipinski's rules. | Essential for early-stage virtual screening to eliminate non-viable candidates. | researchgate.net |
Computational Approaches to Structure-Activity Relationship (SAR) Derivation
Computational methods are essential for deriving Structure-Activity Relationships (SAR), which explain how a molecule's chemical structure correlates with its biological activity. These studies guide the optimization of lead compounds to enhance potency and selectivity.
For dihydropyrimidine-2-thione derivatives targeting the SARS-CoV-2 Mpro, comprehensive SAR studies were conducted computationally. rsc.orgrsc.org These analyses identified key design elements crucial for inhibitory activity, such as the inclusion of proton donor/acceptor groups, six-membered rings, and specific fluorinated moieties to maximize interactions with key amino acid residues of the protease. rsc.orgrsc.org This computational SAR guided the synthesis of a series of compounds, leading to the discovery of highly potent inhibitors with IC50 values in the nanomolar range (e.g., compound 12l with IC50 = 0.054 μM). rsc.orgrsc.org
Furthermore, 2D-QSAR (Quantitative Structure-Activity Relationship) analysis has been applied to dihydropyrimidinone derivatives to evaluate their anticancer potential. nih.gov By building a mathematical model that correlates structural descriptors with observed activity against breast cancer cell lines, researchers can understand the structural requirements for cytotoxicity. nih.gov Such computational SAR and QSAR models are invaluable for rationally designing new, more effective this compound-based therapeutic agents. jchemlett.com
Ligand Chemistry and Metal Complexes of 5,6 Dihydropyrimidine 2 1h Thione
Coordination Modes and Binding Sites of the Dihydropyrimidine-2(1H)-thione Ligand
The 5,6-dihydropyrimidine-2(1H)-thione ligand is a versatile building block in coordination chemistry, primarily due to the presence of multiple potential donor atoms—two nitrogen atoms within the heterocyclic ring and an exocyclic sulfur atom. Its ability to exist in thione-thiol tautomeric forms further diversifies its binding capabilities.
The primary coordination modes observed are:
S-Monodentate Coordination: The ligand can bind to a metal center solely through the exocyclic sulfur atom. This mode is common in acidic media or in specific solvent conditions where the nitrogen atoms may be protonated or sterically hindered. nih.gov For instance, in palladium(II) complexes prepared in acidic methanolic solutions, the neutral ligand exhibits S-coordination. nih.gov
S,N-Bidentate Chelation: More commonly, the ligand acts as a bidentate chelating agent. This involves the deprotonation of the N(3)-H group, allowing the ligand to coordinate through both the exocyclic sulfur atom and the N(3) nitrogen atom. This coordination forms a stable, four-membered chelate ring. nih.govencyclopedia.pub This S,N-ligation is typical in neutral or basic media. nih.gov The resulting complexes often feature the ligand as a thiolate anion. nih.gov
The thioamide fragment (-NH-C=S) is crucial to its coordination behavior, and shifts in its characteristic infrared absorption bands are often used to confirm the involvement of the sulfur and nitrogen atoms in bonding with the metal ion. encyclopedia.pub The versatility of the ligand is further demonstrated in polynuclear complexes, where it can act as a bridging ligand, connecting multiple metal centers through its sulfur and nitrogen atoms in various fashions, such as μ–κ¹(S)–κ¹(N), μ₃–κ²(S)–κ¹(N), and even more complex modes like μ₅–κ¹(N)–κ³(S)–κ¹(N′). rsc.org
Synthesis and Characterization of Metal Complexes (e.g., Fe(III), Ni(II), Ag(I), Ru(II), Cu(I), Pd(II), Zn, Cd, Mn, Co)
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are characterized using a range of spectroscopic and analytical techniques, including FT-IR, ¹H-NMR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction.
Palladium(II) Complexes: Complexes such as [PdL₂Cl₂] and [PdL₂Br₂], where L is a 5-acetyl-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione, have been synthesized. researchgate.net X-ray crystallography of the chloride complex revealed a distorted square planar geometry, with the palladium atom coordinated by two chloride ions and the sulfur atoms of two monodentate thione ligands. researchgate.net In other cases, the deprotonated ligand forms a chelate with S,N-coordination. nih.gov
Nickel(II) Complexes: Nickel(II) complexes with ligands derived from thiosemicarbazide, a related structural motif, have been synthesized by reacting the ligand with NiCl₂·6H₂O. ichem.md These complexes often exhibit a 1:2 metal-to-ligand ratio, resulting in a hexacoordinated Ni(II) ion with an octahedral geometry. ichem.mdresearchgate.net The ligand can act in a tridentate fashion, binding through azomethine nitrogen, a ring nitrogen, and the thione sulfur atom. ichem.md The non-electrolytic nature of many of these complexes is confirmed by molar conductance measurements. researchgate.net
Copper(I) Complexes: While reactions may start with copper(II) salts, the thione ligand can reduce Cu(II) to Cu(I), resulting in copper(I) complexes. researchgate.net The reaction of 4-aryl-5-carboxymethyl-6-methyl-dihydropyrimidine-2(1H)-thiones with copper(II) acetate (B1210297) and chloride produced diamagnetic Cu(I) compounds where the ligand coordinates in a neutral k-N,S fashion. researchgate.net Solvothermal reactions of 5-phenylpyrimidine-2-thiol with CuBr have yielded polynuclear Cu(I) clusters, including hexanuclear and tetranuclear structures with intricate bridging coordination modes. rsc.org
Zinc(II) Complexes: Zinc(II) complexes have been prepared using various substituted pyrimidine (B1678525) ligands. researchgate.netnih.govresearchgate.net For instance, complexes with O- and N-donor mixed ligands have been characterized, where the carboxylate group of a co-ligand binds in a bidentate fashion, leading to four- or six-coordinate geometries around the Zn(II) center. nih.gov
Other Metal Complexes (Fe, Cd, Mn, Co): Complexes of a related ligand, 1-(phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione, with several divalent metals have been synthesized. Based on magnetic moment and spectroscopic studies, square planar geometries were suggested for Cd(II) complexes, while octahedral geometries were proposed for Co(II) and Mn(II) complexes. The synthesis was achieved by mixing the ligand and metal salts in a 2:1 molar ratio. rsc.org The synthesis of dihydropyrimidine-2(1H)-thiones can also be catalyzed by ferric chloride. researchgate.net
Ruthenium(II) and Silver(I) Complexes: While ruthenium complexes are extensively studied for their catalytic and biological properties, and silver complexes are known for their antimicrobial potential, specific, well-characterized complexes with the parent this compound ligand are not extensively documented in the surveyed literature. researchgate.net However, complexes of related ligands like 5,6-diamino-4-hydroxy-2-mercaptopyrimidine with Ru(II) and Ag(I) have been reported, suggesting the potential for such complexes to be synthesized. encyclopedia.pub
Table 1: Summary of Selected Metal Complexes with Dihydropyrimidine-2(1H)-thione and its Derivatives
| Metal Ion | Example Complex Formula | Coordination Geometry | Characterization Methods | Reference |
|---|---|---|---|---|
| Pd(II) | [Pd(L)₂Cl₂] (L = substituted tetrahydropyrimidine-2-thione) | Distorted Square Planar | ¹H NMR, ¹³C NMR, IR, X-ray Diffraction | researchgate.net |
| Ni(II) | [Ni(L)₂]·2H₂O (L = substituted hydrazone) | Octahedral | UV-Vis, IR, ¹H-NMR, Magnetic Susceptibility | researchgate.net |
| Cu(I) | [Cu₆(μ₃-5-phpymt)₆] (5-phpymt = 5-phenylpyrimidine-2-thiolate) | Hexanuclear Cluster | X-ray Diffraction, Luminescence | rsc.org |
| Zn(II) | [Zn(HL)(phen)COO] (HL = carboxylate ligand, phen = phenanthroline) | Six-coordinate | FT-IR, ¹H-NMR, Elemental Analysis | nih.gov |
| Cd(II) | [Cd(pmpt)₂] (pmpt = substituted dihydropyrimidine-2-thione) | Square Planar (suggested) | IR, Magnetic Moment, Elemental Analysis | rsc.org |
| Co(II) | [Co(pmpt)₂(H₂O)₂] (pmpt = substituted dihydropyrimidine-2-thione) | Octahedral (proposed) | IR, Magnetic Moment, Elemental Analysis | rsc.org |
| Mn(II) | [Mn(pmpt)₂(H₂O)₂] (pmpt = substituted dihydropyrimidine-2-thione) | Octahedral (proposed) | IR, Magnetic Moment, Elemental Analysis | rsc.org |
Role as Precursors for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) are a class of stable singlet carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis. They are typically synthesized from heterocyclic precursor salts, such as imidazolium (B1220033) or triazolium salts. The conversion of a heterocycle containing a C=S (thione) group to a carbene often involves a desulfurization step.
However, a review of the available literature indicates that the role of this compound as a direct precursor for the synthesis of stable N-heterocyclic carbenes (specifically, tetrahydropyrimidin-2-ylidenes) is not a well-documented or established pathway. While NHCs are sometimes used as organocatalysts in reactions involving dihydropyrimidinone scaffolds, the use of the thione itself as a starting material for NHC synthesis appears to be a significant research gap. nih.gov
Investigation of Catalytic Applications of Metal-Dihydropyrimidine-2(1H)-thione Complexes
While many studies focus on the use of metal catalysts for the synthesis of the dihydropyrimidine-2(1H)-thione ligand itself via the Biginelli reaction, a smaller but significant body of work investigates the catalytic activity of pre-formed metal-dihydropyrimidine-2(1H)-thione complexes. researchgate.netnih.govbohrium.comresearchgate.net
Palladium(II) Complexes: A synthesized palladium(II) complex, [PdL₂Cl₂] (where L is a dihydropyrimidine-2-thione derivative), has been successfully utilized as a catalyst. researchgate.net Studies have demonstrated its catalytic activity in the model reaction of allyl alcohol epoxidation. researchgate.net
Copper(I) Complexes: Copper(I) complexes derived from 5-phenylpyrimidine-2-thiolate have shown notable catalytic performance. rsc.org These complexes act as highly effective photocatalysts for the aerobic oxidative hydroxylation of arylboronic acids to form phenols under visible light irradiation. The catalyst could be recycled and reused for several cycles without a significant loss of efficiency. rsc.org
Nickel(II) and Ruthenium(II) Complexes: The catalytic applications of pre-formed Ni(II) and Ru(II) complexes specifically containing the this compound ligand are not widely reported in the surveyed literature. Nickel(II) complexes are known to catalyze various reactions, including CO₂ fixation with different ligands, and ruthenium(II) complexes are workhorses in transfer hydrogenation and C-H activation. researchgate.netnih.govrsc.orgrsc.org This suggests a potential but largely unexplored area for the catalytic application of their respective dihydropyrimidine-2(1H)-thione complexes.
Biological Activity Investigations of 5,6 Dihydropyrimidine 2 1h Thiones Mechanism Focused
Antimicrobial Efficacy and Mechanistic Insights (in vitro antibacterial, antifungal studies)
Derivatives of 5,6-dihydropyrimidine-2(1H)-thione have demonstrated notable antimicrobial properties. In vitro studies have revealed their potential against a variety of bacterial and fungal strains.
A series of novel this compound derivatives were synthesized and showed good to moderate antimicrobial activity. researchgate.net Specifically, compounds with a methoxy (B1213986) group at the para position and a methyl group at the meta position of a phenyl ring attached to the core structure exhibited potent antibacterial effects. researchgate.net Another study found that certain triphenylphosphonium-functionalized substituted pyrimidines displayed high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.39–1.56 μg/mL. researchgate.net Some of these compounds also showed significant activity in reducing biofilm formation by both S. aureus and E. coli. researchgate.net
Synthesized dihydropyrimidine (B8664642) derivatives have shown mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. wisdomlib.org Certain compounds were particularly effective against Bacillus subtilis and Staphylococcus aureus. wisdomlib.org Another study reported that their synthetic compounds showed antimicrobial activity against Gram-positive cocci at MIC concentrations of 0.16–80 μg/ml and against Gram-negative bacilli at MIC concentrations of 23.2–80 μg/ml, with Enterococcus faecium and S. aureus showing the best MIC values. nih.govfrontiersin.org
In terms of antifungal activity, a moderate effect was observed for a compound with a methyl group at the para position. researchgate.net Other research has also indicated that these derivatives possess mild antifungal properties. wisdomlib.org
The proposed mechanism for their antibacterial action involves interfering with essential cellular processes, though further detailed mechanistic studies are ongoing. The broad-spectrum potential of these compounds makes them promising candidates for the development of new antimicrobial agents to combat resistant pathogens. wisdomlib.org
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Type | Target Organism | Activity/Observation |
|---|---|---|
| Para-methoxy and meta-methyl substituted derivatives | Bacteria | Potent antibacterial activity researchgate.net |
| Para-methyl substituted derivative | Fungi | Moderate antifungal activity researchgate.net |
| Triphenylphosphonium-functionalized pyrimidines | Methicillin-resistant S. aureus (MRSA) | High antibacterial activity (MIC: 0.39–1.56 μg/mL) researchgate.net |
| Triphenylphosphonium-functionalized pyrimidines | S. aureus and E. coli | Significant reduction in biofilm formation researchgate.net |
| 5-Arylamido-6-cyclopropyl-4-(p-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thiones | Bacillus subtilis, Staphylococcus aureus | Strongest activity observed against these strains wisdomlib.org |
| General dihydropyrimidine derivatives | Gram-positive cocci | MIC: 0.16–80 μg/ml nih.govfrontiersin.org |
| General dihydropyrimidine derivatives | Gram-negative bacilli | MIC: 23.2–80 μg/ml nih.govfrontiersin.org |
Antitumor and Anticancer Mechanisms
The potential of 5,6-dihydropyrimidine-2(1H)-thiones as anticancer agents has been extensively investigated, revealing significant in vitro cytotoxicity against various cancer cell lines and offering insights into their mechanisms of action.
In Vitro Cytotoxicity and Antiproliferative Studies (e.g., MTT assay, Jurkat T cell line, HeLa cell line, U138-MG, C6 glioma, HL-60)
Numerous studies have demonstrated the antiproliferative effects of this compound derivatives across a range of human cancer cell lines.
One study reported that a novel Biginelli dihydropyrimidine compound showed significant growth inhibition of 88% against NCI-H460 (lung cancer), 86% against SK-MEL-5 (melanoma), and 85% against HL-60 (leukemia) cell lines. ymerdigital.com In another study, various non-alkylated Biginelli compounds were tested on U87 and U251 (human malignant glioma), HeLa (human cervical cancer), and A549 (human lung cancer) cell lines, showing selective inhibitory activity. ymerdigital.com Specifically, some compounds exhibited half-maximal inhibitory concentrations (IC50) in the micromolar range against U87 and U251 cell lines. ymerdigital.com
A library of 4-aryl-3,4-dihydropyrimidin-2(1H)-(thio)ones was evaluated for their ability to inhibit cell proliferation in human U138-MG and rat C6 glioma cell lines. scielo.briaea.org Certain thiourea-derived compounds were found to be more cytotoxic than the reference compound, monastrol (B14932). scielo.briaea.org
Furthermore, a series of 4-aryldihydropyrimidine-2-thiones displayed cytotoxicity against MCF-7 (breast), HCT-116 (colon), and A-549 (lung) cancer cell lines. rsc.orgnih.gov The antiproliferative activity of newly synthesized pyridinethione and thienopyridine derivatives was evaluated using the MTT assay against HCT-116, HepG-2 (liver), and MCF-7 human cancer cells, with several compounds showing interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.gov
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Finding |
|---|---|---|
| Novel Biginelli dihydropyrimidine | NCI-H460, SK-MEL-5, HL-60 | Significant growth inhibition (85-88%) ymerdigital.com |
| Non-alkylated Biginelli compounds | U87, U251, HeLa, A549 | Selective inhibitory activity ymerdigital.com |
| 4-Aryl-3,4-dihydropyrimidin-2(1H)-(thio)ones | U138-MG, C6 glioma | Some derivatives more cytotoxic than monastrol scielo.briaea.org |
| 4-Aryldihydropyrimidine-2-thiones | MCF-7, HCT-116, A-549 | Cytotoxic at micromolar levels rsc.orgnih.gov |
| Pyridinethione and thienopyridine derivatives | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity, especially against liver and colon cancer cells nih.gov |
Mechanisms of Action (e.g., inhibition of mitotic kinesin Eg5, EGFR inhibition, induction of apoptosis)
The anticancer effects of 5,6-dihydropyrimidine-2(1H)-thiones are attributed to several distinct mechanisms of action. A primary target for many of these compounds is the mitotic kinesin Eg5. mdpi.commit.edunih.gov Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. mdpi.commit.edu Inhibition of Eg5 leads to cell cycle arrest and ultimately apoptosis. mdpi.com Monastrol, a well-known dihydropyrimidinone, was the first identified Eg5-specific inhibitor. mdpi.com Molecular docking studies have shown that these compounds can bind tightly within a pocket of the Eg5 kinesin. mdpi.com The production of monopolar spindles is a typical outcome of Eg5 inhibition. rsc.org
Some dihydropyrimidine derivatives have also been shown to act as inhibitors of the epidermal growth factor receptor (EGFR). Molecular docking studies suggest that the dihydropyrimidine nucleus can form additional binding interactions within the EGFR active site compared to standard inhibitors like erlotinib.
Induction of apoptosis is another key mechanism. nih.gov Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, evidenced by a reduction in mitochondrial membrane potential and activation of caspases. nih.gov Flow cytometry analysis has confirmed the presence of apoptotic cells after treatment with these derivatives. nih.gov
Antiviral Properties and Molecular Interactions (e.g., HIV-gp-120-CD4 inhibition, SARS-CoV-2 main protease inhibition)
The antiviral potential of 5,6-dihydropyrimidine-2(1H)-thiones has been explored against various viruses, with a significant focus on the human immunodeficiency virus (HIV) and, more recently, SARS-CoV-2.
While direct evidence for HIV-gp120-CD4 inhibition by 5,6-dihydropyrimidine-2(1H)-thiones is limited in the provided context, related dihydropyran-2-ones have shown potent inhibition of HIV protease. researchgate.net These compounds exhibited good antiviral efficacy and safety margins, including against HIV-1 strains resistant to existing protease inhibitors. researchgate.net
More specifically, dihydropyrimidine-2-thiones have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). dntb.gov.uarsc.orgrsc.org This enzyme is crucial for viral replication, making it a prime target for antiviral drugs. rsc.org In one study, synthesized dihydropyrimidine-2-thione derivatives exhibited significant inhibition of Mpro, with some compounds showing exceptional in vitro binding affinities with IC50 values as low as 0.054 μM. rsc.orgrsc.org These potent compounds also demonstrated acceptable cytotoxicity profiles. rsc.orgrsc.org The main proteases of SARS-CoV-1 and SARS-CoV-2 share a high degree of sequence identity, suggesting that inhibitors developed for one may be effective against the other. nih.gov
Enzyme Inhibition Studies and Target Specificity (e.g., GABA-AT, tyrosinase, ribonucleotide reductase, MARK4 enzyme, mPGES-1)
Beyond their antimicrobial and anticancer activities, 5,6-dihydropyrimidine-2(1H)-thiones and their analogs have been shown to inhibit a variety of other enzymes.
Derivatives of this class have been identified as potent inhibitors of tyrosinase and ribonucleotide reductase. One study reported that a newly synthesized acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione exhibited almost seven-fold better inhibition of tyrosinase (IC50 = 1.97 μM) compared to known inhibitors, a finding supported by molecular docking studies. researchgate.net
In the context of neurodegenerative diseases like Alzheimer's, 4,6-disubstituted pyrimidine-based compounds have been investigated as inhibitors of microtubule affinity-regulating kinase 4 (MARK4). researchgate.net ATPase inhibition assays showed that these compounds have IC50 values in the micromolar range against MARK4. researchgate.net
Furthermore, dihydropyrimidin-2(1H)-ones have been identified as promising inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.govnih.gov Systematic optimization of a lead compound led to a derivative with a 10-fold improvement in mPGES-1 inhibitory activity (IC50 = 0.41 μM). nih.govnih.gov Selective inhibition of mPGES-1 is considered a valuable therapeutic strategy for inflammatory conditions as it can reduce the production of the pro-inflammatory mediator PGE2. ki.se
Antioxidant Mechanisms (e.g., DPPH free radical scavenging, H2O2 scavenging)
Several studies have highlighted the antioxidant potential of 5,6-dihydropyrimidine-2(1H)-thiones, primarily through their ability to scavenge free radicals.
In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test, have been employed to evaluate this activity. One study reported that a series of synthesized this compound analogues demonstrated excellent antioxidant potency in DPPH assays, with some compounds showing significantly lower IC50 values (e.g., 0.36 ± 0.063 mg/mL) than the reference standard, ascorbic acid (1.79 ± 0.045 mg/mL). researchgate.net This indicates a strong capacity to neutralize free radicals.
Other Relevant Biological Activities with Mechanistic Focus
The structural scaffold of this compound has been identified as a pharmacophore of interest in the development of various therapeutic agents. Beyond the more extensively studied areas, this core structure has demonstrated a range of other biological activities. This section delves into the antitubercular, anticonvulsant, calcium channel modulating, antileishmanial, and antidiabetic properties of these compounds, with a specific focus on the underlying mechanisms of action that have been investigated to date.
Antitubercular Activity
The search for novel antitubercular agents is a global health priority, and dihydropyrimidine derivatives have emerged as a promising class of compounds. While the broader class of dihydropyrimidines has shown potential, the specific mechanistic underpinnings of 5,6-dihydropyrimidine-2(1H)-thiones are still under active investigation.
Research has shown that certain dihydropyrimidine derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis. For instance, a library of dihydropyrimidines was synthesized and evaluated, with some compounds showing potent activity against the H37Rv strain. researchgate.net Although these were primarily 2-oxo derivatives, the studies highlight the potential of the dihydropyrimidine core. The introduction of a sulfur atom at the C2 position to create the thione is a common medicinal chemistry strategy to modulate activity, and various 3,4-dihydropyrimidin-2(1H)-thione derivatives have been synthesized for biological evaluation. scholarsresearchlibrary.com
The proposed mechanisms for related compounds, such as thiobarbituric acid analogues, involve binding to ligand-gated ion channels. researchgate.net For other heterocyclic compounds with antitubercular activity, such as certain pyridomycin (B90888) derivatives, the mechanism may not require certain structural features like an enol ester moiety, suggesting that the core scaffold is crucial for activity. nih.gov Recently, novel 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones have been reported as a new class of anti-TB agents, with specific isomers demonstrating significant activity against both sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov While these are not 2-thiones, the findings underscore the potential of the broader dihydropyrimidine family.
Table 1: Investigated Antitubercular Activity of Dihydropyrimidine Derivatives
| Compound Class | Key Findings | Putative Mechanistic Insight | Reference |
| Dihydropyrimidin-2-ones | Potent in vitro activity against M. tuberculosis H37Rv. | Activity linked to the dihydropyrimidine core. | researchgate.net |
| Thiobarbituric acid analogues | Exert action by binding to ligand-gated ion channels. | Receptor binding is a potential mechanism. | researchgate.net |
| Dihydropyridomycins | The enol ester moiety is not critical for anti-Mtb activity. | The core macrocyclic scaffold is key for biological action. | nih.gov |
| 5-Phenyl substituted-dihydropyrido[2,3-d]pyrimidinediones | Significant activity against MDR-Mtb. | The specific stereochemistry is crucial for activity. | nih.gov |
Anticonvulsant Activity and Mechanistic Basis
Several studies have highlighted the potential of this compound derivatives as anticonvulsant agents. The primary mechanism appears to be multimodal, involving the modulation of both excitatory and inhibitory neurotransmission.
Investigations into a series of 3,4-dihydropyrimidin-2(1H)-thiones have shown that these compounds can confer protection in rodent models of epilepsy, such as the maximal electroshock seizure (MES) test. The anticonvulsant effect is believed to be mediated through interactions with key central nervous system receptors. Molecular docking studies have suggested that these compounds may have an affinity for GABA-A receptors, GABA-aminotransferase (GABA-AT), and NMDA receptors. By potentially enhancing GABAergic inhibition and attenuating glutamatergic excitation, these derivatives could raise the seizure threshold.
Further mechanistic studies on related thioacetamide (B46855) derivatives of pyrimidine (B1678525) have corroborated these findings, indicating that a lead compound from this series likely exerts its anticonvulsant action through a combination of effects on GABA-A, GABA-AT, Carbonic Anhydrase II, and NMDA receptors. The presence of an exocyclic sulfur atom in the pyrimidine molecule has been suggested to have a positive influence on the anticonvulsant activity.
Table 2: Mechanistic Basis of Anticonvulsant Activity of Dihydropyrimidine-2(1H)-thione Derivatives
| Investigated Derivative | Proposed Mechanism | Experimental Model | Reference |
| 3,4-Dihydropyrimidin-2(1H)-thiones | Modulation of GABAergic and glutamatergic systems. | Maximal Electroshock Seizure (MES) test in rodents. | |
| (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides | Affinity for GABA-A, GABA-AT, Carbonic Anhydrase II, and NMDA receptors. | Pentylenetetrazole-induced seizures in rats. |
Calcium Channel Modulating Activity at the Molecular Level
The this compound scaffold has been identified as a structural analogue of the dihydropyridine (B1217469) class of L-type calcium channel blockers, such as nifedipine. This has led to the investigation of these compounds as potential cardiovascular agents.
At the molecular level, these dihydropyrimidine derivatives are believed to exert their effect by binding to the L-type calcium channels in the cell membranes of smooth muscle. This binding inhibits the influx of extracellular calcium into the cells. Since the contraction of smooth muscles is dependent on the concentration of intracellular calcium, this blockade leads to relaxation of the muscle tissue. In blood vessels, this results in vasodilation.
The mechanism of action has been confirmed in studies where dihydropyrimidine-2-thiones were shown to decrease the response to calcium in pre-contracted aorta rings. Some derivatives have also been designed as dual agents, exhibiting both calcium channel blocking and Eg5 inhibitory activity, the latter being relevant for anticancer applications.
Table 3: Calcium Channel Modulating Activity of this compound Derivatives
| Compound Type | Molecular Target | Effect | Mechanistic Detail |
| 4-Aryl-dihydropyrimidine-2-thiones | L-type calcium channels | Vasodilation | Inhibition of calcium influx into smooth muscle cells. |
| Dual Eg5 inhibitors and calcium channel blockers | Eg5 and L-type calcium channels | Vasodilation and cytotoxicity | Blocks (-)-BAY K8644-induced vascular contraction and production of monopolar spindles. |
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Dihydropyrimidine derivatives, including the 2-thione variants, have been explored for their potential as antileishmanial agents.
Studies have shown that certain 6-methyl-4-aryl-N-aryl dihydropyrimidinethiones can inhibit the growth of Leishmania major promastigotes in vitro. nih.gov Structure-activity relationship (SAR) analyses from these studies provide some initial mechanistic clues. For instance, the presence of a sulfur atom at the C2 position (the thione) and specific substitutions on the phenyl ring at C4 appear to be important for activity. nih.gov
It has been proposed that electron-poor rings in certain derivatives may facilitate chemical interactions with electron-rich sites in a receptor within the parasite. nih.gov Furthermore, hydrophobic interactions at the relevant site of a pathogen receptor have been suggested based on the activity of derivatives with different substituents. nih.gov While a definitive molecular target has not yet been identified for this class of compounds, the initial findings suggest that they are a promising scaffold for the development of new antileishmanial drugs.
Table 4: Antileishmanial Activity of Dihydropyrimidine-2(1H)-thione Derivatives
| Compound Series | Key Findings | Putative Mechanistic Insight | Reference |
| 6-Methyl-4-aryl-N-aryl dihydropyrimidinethiones | Inhibition of Leishmania major promastigotes. | Interaction with an electron-rich site in a parasite receptor; hydrophobic interactions. | nih.gov |
| Dihydropyrido[2,3-d]pyrimidines | High inhibition against promastigotes and amastigotes. | Structure-activity relationships indicate the importance of the core heterocyclic system. | nih.gov |
Antidiabetic Activity
The pyrimidine nucleus is a component of various compounds investigated for the management of diabetes mellitus. Pyrimidine derivatives have been explored for their potential to act on several key targets involved in glucose homeostasis.
The mechanisms through which pyrimidine derivatives may exert antidiabetic effects include the inhibition of dipeptidyl peptidase-4 (DPP-4), modulation of α-glucosidase and α-amylase, and agonism at the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov For instance, certain thiazolidinedione derivatives, which are known PPAR-γ agonists, have been synthesized incorporating a thioxo-tetrahydropyrimidine moiety. These compounds have shown antidiabetic activity, and it is proposed that they function by inhibiting PPAR-γ. PPAR-γ is a key regulator of energy storage and is expressed in tissues like endothelial cells, where its activation can increase glucose and lipid uptake, thereby reducing insulin (B600854) resistance.
While the direct and exclusive mechanism of this compound itself is not fully elucidated, the inclusion of this scaffold in known classes of antidiabetic agents suggests its potential role in interacting with these key metabolic targets.
Table 5: Potential Antidiabetic Mechanisms of Pyrimidine Derivatives
| Target | Role in Diabetes | Involvement of Pyrimidine Derivatives | Reference |
| PPAR-γ | Regulation of glucose and lipid metabolism. | Thiazolidinedione derivatives with a thioxo-tetrahydropyrimidine moiety act as PPAR-γ inhibitors. | |
| DPP-4 | Inactivation of incretin (B1656795) hormones. | Pyrimidine-based hybrids are being investigated as DPP-4 inhibitors. | nih.gov |
| α-Glucosidase/α-Amylase | Carbohydrate digestion and glucose absorption. | Pyrimidine derivatives are explored for their inhibitory potential. | nih.govnih.gov |
Emerging Applications and Future Research Directions for 5,6 Dihydropyrimidine 2 1h Thione
The scaffold of 5,6-dihydropyrimidine-2(1H)-thione and its derivatives is proving to be a versatile platform for a multitude of scientific applications. From enhancing the properties of industrial materials to forming the basis of potential new medicines and agricultural products, this class of compounds is the subject of expanding research. The ongoing exploration into their synthesis, reaction mechanisms, and biological activities continues to open up new avenues for their use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Dihydropyrimidine-2(1H)-thione derivatives, and how do reaction conditions influence product yield?
- Methodological Answer : The most widely used method involves a three-component Biginelli-like condensation of aldehydes, thiourea, and β-diketones or chalcones under acidic conditions. For example, refluxing chalcones with thiourea in ethanol and concentrated HCl for 8–10 hours yields derivatives with antimicrobial activity . Solvent choice (e.g., ethanol vs. DMF) and acid catalysts (HCl vs. NaOH) significantly affect cyclization efficiency and purity. Slow cooling and treatment with cold NHOH can improve crystallization and isolate yields up to 64% .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : X-ray crystallography using SHELXL/SHELXTL software is critical for resolving hydrogen-bonding networks and confirming tautomeric forms (e.g., thione vs. thiol) . For spectroscopic analysis:
- NMR : H and C NMR identify substituent effects on the dihydropyrimidine ring.
- MS : High-resolution mass spectrometry verifies molecular ions (e.g., m/z 438 M for a naphthyridine derivative) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯S and N–H⋯N hydrogen bonds contributing 36.8% and 13.8% to crystal packing, respectively) .
Q. What are the key pharmacophores in this compound derivatives that contribute to their anticonvulsant activity?
- Methodological Answer : The thione group (–C=S) and electron-withdrawing substituents (e.g., 4-chlorophenyl) enhance GABA-AT inhibition, a mechanism validated via molecular docking and in vivo pentobarbital-induced hypnosis assays. Substituents at the 4-position of the dihydropyrimidine ring are critical for blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of structurally similar derivatives?
- Methodological Answer : Contradictions often arise from variations in substituent positioning and assay conditions. For example:
- Antimicrobial activity : Derivatives with 4-hydroxy phenyl groups show zone-of-inhibition values >15 mm against S. aureus but require MIC assays to confirm potency .
- Anticancer activity : 6-Aryl substitutions (e.g., benzofuran moieties) enhance VEGFR-2 inhibition (IC < 1 µM) but require in vivo validation to rule out false positives from cytotoxicity assays .
Q. What strategies optimize the crystal growth of this compound derivatives for X-ray diffraction studies?
- Methodological Answer :
- Solvent selection : Ethanol or methanol promotes slow evaporation, yielding plate-like crystals (e.g., space group P2/m with Z = 2) .
- Hydrogen-bond donors : Introduce –NH or –OH groups to stabilize packing via N–H⋯N (2.893 Å) and C–H⋯S (3.716 Å) interactions .
- Temperature control : Crystallization at 4°C reduces disorder, improving R1 values to <0.031 .
Q. How does the substitution pattern on the dihydropyrimidine ring influence the compound's ability to inhibit VEGFR-2 in cancer models?
- Methodological Answer : Bulky substituents at the 4-position (e.g., 4-chlorophenyl) increase steric hindrance, reducing binding to VEGFR-2's ATP pocket. In contrast, 6-(4-hydroxy phenyl) groups improve solubility and hydrogen bonding with Arg and Glu residues, as shown in molecular dynamics simulations. Derivatives with pyrimidin-2(1H)-one spacers exhibit higher activity (IC = 0.87 µM) than thione analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
